Cas no 402-21-1 (N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide)

N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide structure
402-21-1 structure
Product Name:N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide
CAS No:402-21-1
MF:C17H12F6N2O2
MW:390.279805183411
CID:331686
PubChem ID:478245
Update Time:2025-04-19

N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide Chemical and Physical Properties

Names and Identifiers

    • Propanediamide,N1,N3-bis[3-(trifluoromethyl)phenyl]-
    • N,N''-BIS-(3-TRIFLUOROMETHYL-PHENYL)-MALONAMIDE
    • N,N'-BIS-(3-TRIFLUOROMETHYL-PHENYL)-MALONAMIDE
    • N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide
    • N,N'-Bis[3-(trifluoromethyl)phenyl]malonamide
    • N1,N3-di[3-(trifluoromethyl)phenyl]malonamide
    • propanediamide, N~1~,N~3~-bis[3-(trifluoromethyl)phenyl]-
    • CS-0219631
    • 10E-902
    • C17H12F6N2O2
    • SCHEMBL5142590
    • Z56886535
    • AKOS001072782
    • N1,N3-Bis(3-(trifluoromethyl)phenyl)malonamide
    • N-[3-(Trifluoromethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]propane-1,3-diamide
    • N~1~,N~3~-bis[3-(trifluoromethyl)phenyl]malonamide
    • BIM-0015484.P001
    • 402-21-1
    • CBMicro_015492
    • EN300-04528
    • n,n-bis-(3-trifluoromethyl-phenyl)-malonamide
    • DTXSID80333045
    • F1682-0032
    • MFCD00118897
    • STL449864
    • MDL: MFCD00118897
    • Inchi: 1S/C17H12F6N2O2/c18-16(19,20)10-3-1-5-12(7-10)24-14(26)9-15(27)25-13-6-2-4-11(8-13)17(21,22)23/h1-8H,9H2,(H,24,26)(H,25,27)
    • InChI Key: PLYOBKOGKORFMB-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=C(C=1)NC(CC(NC1=CC=CC(C(F)(F)F)=C1)=O)=O)(F)F

Computed Properties

  • Exact Mass: 390.08036
  • Monoisotopic Mass: 390.08029660g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 489
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • PSA: 58.2

N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide Pricemore >>

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